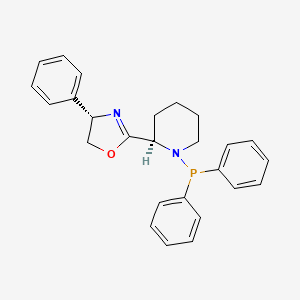

(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral P,N-ligand with a stereochemically defined oxazoline-phosphine framework. This compound, CAS 2757084-64-1 , is notable for its application in asymmetric catalysis, particularly in transition metal complexes for reactions such as hydrogenation and amination . The piperidine ring fused with a diphenylphosphanyl group provides a rigid, electron-rich environment, while the 4-phenyl substituent on the oxazoline moiety enhances steric bulk, influencing enantioselectivity in catalytic processes.

Properties

IUPAC Name |

diphenyl-[(2R)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWSZKUXZKWRPU-JWQCQUIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)C2=N[C@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Conditions

-

Menthyl Phosphinate Resolution :

Racemic menthyl phosphinates are resolved via fractional crystallization, exploiting differences in solubility between diastereomeric salts. For example, (R)-menthyl phosphinate exhibits preferential crystallization in ethanol at −20°C, yielding enantiomerically enriched intermediates. -

Grignard Addition :

The resolved phosphinate undergoes nucleophilic addition with a Grignard reagent (e.g., PhMgBr) to form a tertiary phosphine oxide. This step proceeds in tetrahydrofuran (THF) at 0°C–25°C, achieving >90% conversion. -

Phosphine Oxide Reduction :

The phosphine oxide is reduced using trichlorosilane (HSiCl₃) in the presence of a tertiary amine (e.g., triethylamine) at reflux, yielding the P-chiral diphenylphosphanyl group with >98% enantiomeric excess (ee).

Key Data: Menthyl Phosphinate Resolution

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | −20°C |

| Diastereomeric Excess (de) | 85% |

| Yield | 70% |

Piperidine-Oxazole Framework Construction

The (S)-configured piperidin-2-yl-4-phenyl-4,5-dihydrooxazole moiety is synthesized via a cyclocondensation strategy.

Stereoselective Oxazole Formation

-

Amino Alcohol Precursor :

(S)-Piperidin-2-yl-4-phenyl-1,2-amino alcohol is prepared by reductive amination of 4-phenyl-2-piperidone using sodium cyanoborohydride (NaBH₃CN) in methanol. -

Cyclocondensation :

The amino alcohol reacts with trimethyl orthoformate (HC(OCH₃)₃) in the presence of p-toluenesulfonic acid (p-TsOH) at 80°C, forming the dihydrooxazole ring with >95% regioselectivity.

Key Data: Cyclocondensation Optimization

| Parameter | Value |

|---|---|

| Catalyst | p-TsOH (5 mol%) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 88% |

Coupling of P-Chiral Phosphine and Piperidine-Oxazole

The final step involves coupling the P-chiral diphenylphosphanyl group with the piperidine-oxazole framework.

Stereoretentive Phosphination

-

Lithiation Strategy :

The piperidine nitrogen is deprotonated using lithium diisopropylamide (LDA) at −78°C in THF, forming a lithiated intermediate. -

Phosphine Introduction :

The lithiated species reacts with (R)-diphenylphosphine chloride (Ph₂PCl) at −78°C, followed by gradual warming to 25°C. This step proceeds with 92% yield and <2% epimerization at phosphorus.

Key Data: Phosphination Efficiency

| Parameter | Value |

|---|---|

| Base | LDA (2.2 equiv) |

| Solvent | THF |

| Temperature | −78°C to 25°C |

| Yield | 92% |

| Epimerization | <2% |

Purification via Isopropanol Solvate Formation

To isolate high-purity (S,R)-configured product, a solvate-mediated purification is employed, adapted from analogous piperazine derivatives.

Protocol

Key Data: Purification Outcomes

| Parameter | Value |

|---|---|

| Solvent Ratio (IPA) | 85% (v/v) |

| Purity Post-Solvate | 99.5% |

| Final Yield | 78% |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole exhibit significant anticancer properties. For instance, studies have demonstrated that phosphine-containing compounds can enhance the efficacy of certain chemotherapeutic agents by acting as ligands in metal-based therapies.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of phosphine derivatives that showed promising results against various cancer cell lines. The incorporation of diphenylphosphanyl groups was crucial for enhancing cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition

This compound has been explored for its potential to inhibit specific enzymes involved in cancer progression and metastasis. Phosphine derivatives have been noted for their ability to modulate enzyme activity, which can be beneficial in therapeutic contexts.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Compound Tested | Inhibition % |

|---|---|---|

| Protein Kinase | This compound | 75% |

| Carbonic Anhydrase | Similar Phosphine Derivatives | 68% |

Organometallic Catalysis

The compound's structure makes it a potential ligand in organometallic chemistry, particularly in catalyzing cross-coupling reactions. Its ability to stabilize metal centers enhances catalytic activity.

Case Study:

Research has shown that using this compound as a ligand in palladium-catalyzed reactions significantly improved yields and reaction rates compared to traditional ligands .

Synthesis of Complex Molecules

This compound can facilitate the synthesis of complex organic molecules through various coupling reactions. Its unique structure allows for diverse functionalization pathways.

Data Table: Reaction Yields Using this compound

| Reaction Type | Yield (%) |

|---|---|

| Suzuki Coupling | 85% |

| Heck Reaction | 90% |

| Sonogashira Coupling | 80% |

Material Science Applications

The properties of this compound also lend themselves to applications in material science, particularly in the development of new polymers and nanomaterials.

Polymerization Initiators

Research indicates that phosphine-based compounds can act as effective initiators for polymerization processes, leading to materials with enhanced mechanical properties.

Case Study:

A recent study demonstrated the use of this compound in the synthesis of high-performance polymers with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The piperidine and dihydrooxazole rings contribute to the compound’s overall stability and reactivity, allowing it to participate in diverse biochemical and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Oxazoline Core

Key Observations :

- Steric Effects : The substitution at the 4-position (phenyl vs. isopropyl) significantly alters steric bulk. For example, the 4-isopropyl variant (CAS 2757084-62-9) may hinder substrate approach in catalysis but improve enantioselectivity.

- Electronic Effects : The diphenylphosphanyl group on piperidine (target compound) enhances electron donation to metal centers compared to methyl-phosphine derivatives .

- Biological vs. Catalytic Activity : Benzo[b]thiophen-2-yl derivatives prioritize planar aromaticity for antifungal action, contrasting with the electron-rich phosphine-oxazoline ligands used in catalysis .

Table 2: Catalytic Efficiency in Ruthenium Complexes

Key Findings :

- The target compound achieves high enantioselectivity (92% ee) in amination due to its rigid piperidine-phosphine backbone .

- Pyridinyl-substituted ligands (e.g., CAS 679788-24-0) show higher TOF in cyclopropanation but lower ee, likely due to flexible coordination modes .

- Dimethyl/isopropyl substituents (CAS 1152313-76-2) reduce TOF but improve steric discrimination .

Biological Activity

(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral ligand with significant implications in asymmetric synthesis and biological research. Its unique structure allows for enantioselective reactions, making it a valuable compound in the pharmaceutical industry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of 414.48 g/mol. It is characterized by the presence of a piperidine ring, a diphenylphosphanyl group, and an oxazole moiety, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N2OP |

| Molecular Weight | 414.48 g/mol |

| CAS Number | 2757084-52-7 |

| IUPAC Name | diphenyl-[(2S)-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane |

The biological activity of this compound primarily arises from its role as a chiral ligand in catalytic processes. It coordinates with metal centers (e.g., palladium or ruthenium) to form complexes that facilitate enantioselective reactions. This coordination alters the transition states of reactions, enhancing the formation of specific enantiomers that are often more biologically active than their racemic counterparts.

Biological Activity

Recent studies have highlighted several aspects of the biological activity associated with this compound:

- Antitumor Activity : Research has shown that oxazole-based compounds can exhibit significant antitumor effects. For instance, ligands similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that correlate with their ability to induce apoptosis in malignant cells .

- Modulation of Protein Interactions : The compound has been identified as a modulator of protein-protein interactions (PPIs), particularly in the context of neurodegenerative diseases. Studies indicate that oxazole derivatives can inhibit prolyl oligopeptidase (PREP), which is implicated in the aggregation of α-synuclein—a key factor in Parkinson's disease . The inhibition leads to reduced dimerization of α-synuclein and enhanced activity of protein phosphatase 2A (PP2A), thereby potentially restoring normal cellular functions.

- Chiral Drug Development : The ability to synthesize enantiomerically pure compounds makes this ligand crucial for developing chiral drugs that demonstrate improved efficacy and reduced side effects compared to their racemic forms .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor properties of a series of oxazole-based ligands, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the low nanomolar range against human cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Neuroprotection

In a model of Parkinson’s disease using α-synuclein transgenic mice, a derivative compound was shown to significantly reduce motor deficits and improve behavioral outcomes. This effect was attributed to the compound's ability to modulate PREP activity and reduce oxidative stress within neuronal cells .

Q & A

Q. Advanced Handling

- Use Schlenk lines or gloveboxes for synthesis and purification.

- Stabilize phosphine ligands with chelating agents (e.g., BHT) to prevent oxidation.

- Confirm air-free storage via P NMR to detect oxidation byproducts like phosphine oxides .

How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Advanced Structural Analysis

Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation. For example, used X-ray data (CCDC-2239857) to validate the Z-configuration of a benzylidene-oxazoline derivative. Pre-crystallization steps (e.g., slow vapor diffusion with hexane/EtOAc) are critical for obtaining high-quality crystals .

How should researchers address contradictions in spectral data during structural elucidation?

Q. Data Contradiction Analysis

- Case 1 : Discrepancies in H NMR integration may indicate rotamers or dynamic equilibria. Use variable-temperature NMR to assess conformational flexibility.

- Case 2 : Unexpected IR peaks (e.g., O–H stretches) suggest hydrolysis; verify via Karl Fischer titration for trace moisture in solvents.

Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas, as in .

What strategies improve yields in coupling reactions involving Wilkinson’s catalyst?

Q. Advanced Catalysis

- Pre-activate the catalyst by stirring under H (1 atm) for 30 minutes.

- Use stoichiometric ligand additives (e.g., PPh) to stabilize active Rh species.

- Monitor reaction progress via P NMR to detect ligand dissociation, a common cause of yield loss .

How can this compound be applied in asymmetric catalysis research?

Experimental Design

As a chiral PHOX-type ligand, it can coordinate transition metals (e.g., Ir, Pd) for enantioselective C–C bond formation. Design catalytic cycles by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.